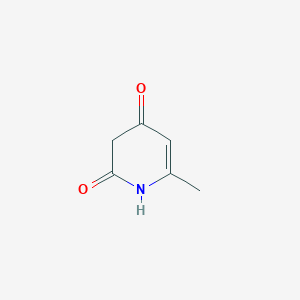

6-Methylpyridine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Methylpyridine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C6H7NO2 and its molecular weight is 125.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Anticancer Properties

One of the most promising applications of 6-Methylpyridine-2,4(1H,3H)-dione is its potential as an anticancer agent. Research indicates that this compound can effectively interact with specific enzymes and receptors involved in cancer progression. Notably, studies have shown its binding affinity to histone demethylases, which play a critical role in the regulation of gene expression related to cancer cell proliferation and survival.

Mechanism of Action

The compound's mechanism involves the inhibition of key enzymes that are crucial for tumor growth. For instance, it has been investigated for its ability to inhibit poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair mechanisms. This inhibition can enhance the efficacy of existing chemotherapeutic agents by making cancer cells more susceptible to treatment.

Biological Research

Fluorescent Probes

this compound derivatives have been developed as fluorescent probes for tracing biological pathways. These compounds exhibit distinct absorption and emission wavelengths, making them suitable for use in biological imaging and tracking cellular processes . The ability to modify the structure allows for the tuning of their optical properties, enhancing their utility in research settings.

Enzyme Interaction Studies

Detailed interaction studies have revealed that this compound can compete with NAD+ substrates in enzymatic assays involving PARP-1. This competitive inhibition underscores its potential as a lead compound for developing new therapeutic agents targeting cancer and other diseases linked to DNA repair mechanisms .

Material Sciences

Corrosion Inhibitors

Recent studies have explored the use of this compound derivatives as corrosion inhibitors in various materials. The compound's ability to form stable complexes with metal ions can enhance the durability and longevity of metal surfaces exposed to corrosive environments .

Data Table: Comparison of Structural Analogues

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4-dione | Halogenated derivative | Enhanced reactivity due to chlorine substitution |

| 7-Methylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione | Structural isomer | Different position of methyl group affecting activity |

| Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione | Saturated derivative | Potentially altered pharmacokinetics due to saturation |

Case Studies

Case Study 1: Anticancer Activity

In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

Case Study 2: Fluorescence Applications

A series of derivatives were synthesized and tested for their fluorescence properties. The results indicated that these compounds could be utilized effectively as probes for monitoring biological processes in live cells due to their favorable spectral properties and low cytotoxicity .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The electron-deficient pyridine ring facilitates nucleophilic attacks at electrophilic positions. For example:

-

Amine Condensation : Reacts with primary amines (e.g., benzylamine, adenine) under mild conditions to form enamine derivatives like 3-[(alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones. These reactions often yield inseparable mixtures of Z and E stereoisomers in ratios up to 1:4.5 .

-

Halogenation : The iodine substituent in related analogs (e.g., 1-(3-tert-butyl-5-iodo-4-methoxyphenyl) derivatives) undergoes nucleophilic substitution with reagents like sodium azide or organolithium compounds.

Condensation and Cyclization

The compound serves as a precursor for fused heterocycles:

-

Bicyclic Pyridinones : Reacts with 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one via Knoevenagel condensation and intramolecular lactonization to form bicyclic structures (e.g., pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione).

-

Tricyclic Morpholinopyrones : Dialkylation reactions with dinucleophiles like 3-amino-4-hydroxy-6-methyl-2H-pyran-2-one yield tricyclic systems with potential bioactivity .

[5+1] Annulation Reactions

Phosphorus tribromide (PBr₃)-mediated annulation of α-alkenoyl-α-carbamoyl ketene-S,S-acetals produces substituted pyridine-2,6(1H,3H)-diones. Key steps include :

-

Formation of an iminium ion intermediate.

-

Intramolecular cyclization to generate a carbocation.

-

Hydrolysis under acidic conditions to yield the final product.

Reaction Optimization Table

| Reagent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| PBr₃ | CH₂Cl₂ | RT | 6 | 75 |

| POCl₃ | CH₂Cl₂ | RT | 9 | 48 |

Photochemical Reactions

Under photooxygenation, derivatives like 6-methoxypyridine-2,3-diones undergo methanolysis via hydroperoxide intermediates. This SN1-like substitution introduces oxygen functionalities at specific ring positions .

Mechanistic Pathways

-

Electrophilic Activation : The carbonyl groups polarize the ring, enhancing electrophilicity at C-3 and C-5.

-

Tautomerism : Keto-enol equilibria influence reactivity, with enol forms participating in conjugate additions .

-

Intermolecular Interactions : Quantum chemical calculations suggest stabilization of transition states through steric and electronic effects.

Eigenschaften

CAS-Nummer |

157033-88-0 |

|---|---|

Molekularformel |

C6H7NO2 |

Molekulargewicht |

125.13 g/mol |

IUPAC-Name |

6-methyl-1H-pyridine-2,4-dione |

InChI |

InChI=1S/C6H7NO2/c1-4-2-5(8)3-6(9)7-4/h2H,3H2,1H3,(H,7,9) |

InChI-Schlüssel |

OJHDKKODJFEBGJ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)CC(=O)N1 |

Kanonische SMILES |

CC1=CC(=O)CC(=O)N1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.